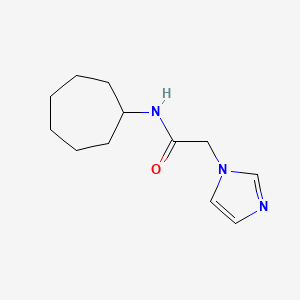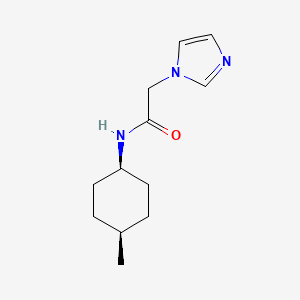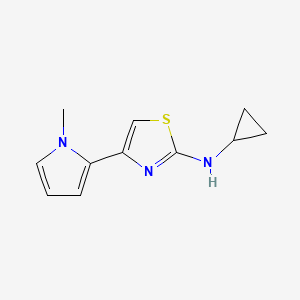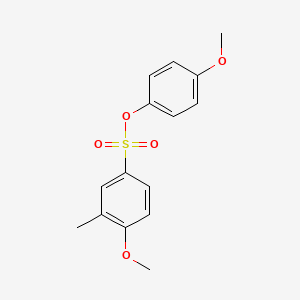![molecular formula C17H25N3O2 B7496626 N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B7496626.png)
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide is a chemical compound that features a piperazine ring, which is a common structural motif in many biologically active molecules. The presence of the piperazine ring often imparts beneficial pharmacokinetic properties to the compound, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide typically involves a multi-step process. One common synthetic route starts with commercially available N-ethylpiperazine and 1-bromo-4-nitrobenzene. The initial step involves the condensation of these two reactants, followed by catalytic hydrogenation to reduce the nitro group. The resulting intermediate is then treated with 6-chloro-N-methylpyrimidin-4-amine to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanoic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor modulation and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound finds applications in the production of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction often involves binding to the active site of the target protein, leading to inhibition or activation of its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-methylpiperazine-1-carbonyl)phenyl]butanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]pentanamide
- N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]hexanamide
Uniqueness
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of the ethyl group on the piperazine ring. These structural elements contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-15-8-6-14(7-9-15)17(22)20-12-10-19(4-2)11-13-20/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALZXUGFYDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)


![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)
![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)

